(R)-5-Chloro Naproxen
CAS No.: 92471-86-8
Cat. No.: VC0139435
Molecular Formula: C14H13ClO3
Molecular Weight: 264.705
* For research use only. Not for human or veterinary use.

CAS No. | 92471-86-8 |
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Molecular Formula | C14H13ClO3 |
Molecular Weight | 264.705 |
IUPAC Name | (2R)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid |
Standard InChI | InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |
Standard InChI Key | RVVAYDHIVLCPBC-MRVPVSSYSA-N |
SMILES | CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O |
Chemical Structure and Properties
(R)-5-Chloro Naproxen possesses a well-defined chemical structure characterized by the following properties:
Basic Identification
The compound is formally identified through multiple chemical identification systems as detailed in the following table:
Parameter | Value |
---|---|
CAS Number | 92471-86-8 |
Molecular Formula | C₁₄H₁₃ClO₃ |
Molecular Weight | 264.705 g/mol |
IUPAC Name | (2R)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid |
Standard InChI | InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |
Standard InChIKey | RVVAYDHIVLCPBC-MRVPVSSYSA-N |
SMILES | CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O |
The molecular structure features the naphthalene core with a methoxy group at position 6, a chlorine atom at position 5, and a propanoic acid group with R-stereochemistry at position 2.
Physical and Chemical Characteristics
(R)-5-Chloro Naproxen typically appears as a powder at room temperature . Its solubility characteristics indicate dissolution in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) . These solubility properties influence its handling in laboratory settings and its potential pharmaceutical formulation approaches.
The compound's structure contains several key functional groups that determine its chemical behavior:
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A carboxylic acid group (-COOH) that contributes to its acidic properties
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A methoxy group (-OCH₃) at position 6 of the naphthalene ring
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A chlorine substituent at position 5 of the naphthalene ring
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A chiral center at the alpha-carbon of the propanoic acid side chain with R configuration
These structural elements collectively determine the compound's chemical reactivity, stability parameters, and potential biological interactions.
Analytical Methods
Chromatographic Techniques
Analytical methodologies for (R)-5-Chloro Naproxen typically involve chromatographic techniques similar to those employed for naproxen and its derivatives. High-performance liquid chromatography (HPLC) represents the predominant approach for separation and quantification of the compound, particularly for distinguishing between enantiomers or identifying impurities. These methods require modifications to accommodate the chlorine substitution, which alters the compound's chromatographic behavior compared to naproxen.
The analytical protocols typically involve:
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Selection of appropriate stationary phases capable of resolving the chlorinated derivative
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Development of mobile phase compositions optimal for separation
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Establishment of detection parameters (typically UV detection at appropriate wavelengths)
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Validation of method performance characteristics including precision, accuracy, and limits of detection/quantification
These chromatographic methods play essential roles in pharmaceutical quality control, particularly for identifying and quantifying (R)-5-Chloro Naproxen as a potential impurity in naproxen formulations.
Spectroscopic Identification
Complementary to chromatographic methods, spectroscopic techniques provide structural confirmation and purity assessment for (R)-5-Chloro Naproxen. These techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Infrared spectroscopy for functional group identification
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UV-visible spectroscopy for chromophore characterization
The presence of the chlorine atom creates distinctive spectral patterns that differentiate this compound from naproxen, enabling specific identification in complex matrices.
Impurities and Stability
Stability Factors
Applications and Significance
Pharmaceutical Reference Standards
Research Findings
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